(R)-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one

Description

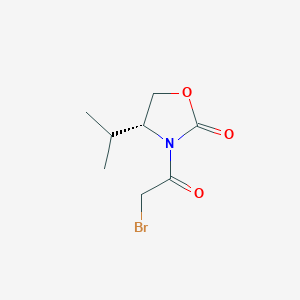

(R)-3-(2-Bromoacetyl)-4-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative with the molecular formula C₈H₁₂BrNO₃ and a molecular weight of 250.09 g/mol . Its structure features:

- A bromoacetyl group at position 2.

- An isopropyl substituent at position 3.

- A rigid oxazolidinone ring system.

This compound is synthesized via nucleophilic acyl substitution, where the nitrogen of 4-isopropyloxazolidin-2-one reacts with bromoacetyl chloride . Its bromine atom enhances electrophilic reactivity, making it a versatile intermediate in organic synthesis and a candidate for antimicrobial drug development . Preliminary studies suggest interactions with enzymes or receptors involved in inflammation and microbial resistance .

Properties

Molecular Formula |

C8H12BrNO3 |

|---|---|

Molecular Weight |

250.09 g/mol |

IUPAC Name |

(4R)-3-(2-bromoacetyl)-4-propan-2-yl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H12BrNO3/c1-5(2)6-4-13-8(12)10(6)7(11)3-9/h5-6H,3-4H2,1-2H3/t6-/m0/s1 |

InChI Key |

OBCDZJOBILYTMH-LURJTMIESA-N |

Isomeric SMILES |

CC(C)[C@@H]1COC(=O)N1C(=O)CBr |

Canonical SMILES |

CC(C)C1COC(=O)N1C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one typically involves the reaction of ®-4-isopropyloxazolidin-2-one with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or tetrahydrofuran

Temperature: 0°C to room temperature

Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of ®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the bromine position due to the electron-withdrawing effect of the oxazolidinone ring. The bromide group acts as a leaving group, enabling reactions with nucleophiles like aldehydes, amines, or carboxylates.

Mechanism

The nitrogen atom in the oxazolidinone ring acts as a nucleophile, attacking the carbonyl carbon of bromoacetyl chloride or similar reagents, leading to substitution.

Conditions

-

Reagents : Bromoacetyl chloride, nucleophiles (e.g., aldehydes, amines).

-

Solvent : THF, ether, or dichloromethane.

-

Temperature : Typically performed at low temperatures (e.g., −78°C to 0°C) to optimize yields .

Key Findings

-

Example : Reaction with aldehyde derivatives to form substituted oxazolidinones, critical in fatty acid synthesis .

Intramolecular Diels-Alder (IMDA) Reactions

This compound is used as a precursor in group-selective IMDA reactions to form cyclic products. The oxazolidinone framework directs regioselectivity, enabling efficient annulation.

Mechanism

The bromoacetyl group facilitates conjugation with diene precursors, triggering [4+2] cycloaddition under thermal conditions .

Conditions

-

Temperature : Heated at elevated temperatures (e.g., reflux in toluene).

-

Catalyst : No external catalyst required due to steric and electronic guidance from the oxazolidinone .

Key Findings

Wittig Rearrangements and Boron Enolate Chemistry

The compound participates in Wittig rearrangements and boron enolate formation, facilitated by its carbonyl groups. These reactions are critical for constructing complex alkyl chains and stereocenters.

Mechanism

Boron enolates form via deprotonation of the oxazolidinone carbonyl, followed by allylation or alkylation. The isopropyl group influences steric effects, directing regioselectivity .

Conditions

-

Reagents : n-Bu₂BOTf, Et₃N, allyl alcohols.

-

Analysis : IR and NMR spectroscopy track carbonyl shifts and enolate formation .

Key Findings

-

Example : Formation of Z-configured enolates with allyloxy substituents, enabling stereoselective alkylations .

Reaction Comparison

Scientific Research Applications

Synthesis and Characterization

The synthesis of (R)-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one typically involves the reaction of isopropyl oxazolidinone with brominated acetyl derivatives. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm its structure and purity .

Asymmetric Synthesis

(R)-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one serves as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of enantiomerically enriched products through various reactions, including enolate alkylation and aldol reactions. Studies have shown that using this compound as a chiral auxiliary can significantly enhance stereoselectivity .

Pharmaceutical Development

This compound has been investigated for its potential in drug development, particularly as a precursor for synthesizing bioactive molecules. Its derivatives exhibit promising activity against various biological targets, including enzymes involved in metabolic disorders and cancer .

Case Study:

A study explored the use of oxazolidinones in synthesizing inhibitors for acetyl-CoA carboxylase, an enzyme linked to metabolic syndrome. The incorporation of (R)-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one into the synthesis pathway resulted in compounds with enhanced inhibitory potency .

Antimicrobial Activity

Research has demonstrated that derivatives of (R)-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one possess antimicrobial properties. These compounds have been tested against various bacterial strains and have shown significant activity, making them candidates for further development as antimicrobial agents .

Data Table: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| (R)-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one | E. coli | 15 |

| Derivative A | Staphylococcus aureus | 18 |

| Derivative B | Pseudomonas aeruginosa | 12 |

Biological Evaluation

The biological evaluation of (R)-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one derivatives has revealed their potential as multi-target directed ligands (MTDLs) for treating neurodegenerative diseases complicated by depression. Some synthesized compounds showed significant inhibition against monoamine oxidase enzymes, which are critical in regulating neurotransmitter levels .

Mechanism of Action

The mechanism of action of ®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one involves its reactivity towards nucleophiles and electrophiles. The bromoacetyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify existing ones. The oxazolidinone ring provides a rigid framework that can influence the stereochemistry of the reactions, making it valuable in asymmetric synthesis.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Differences in Reactivity and Bioactivity

Electrophilic Reactivity :

- The bromoacetyl group in the target compound facilitates nucleophilic substitution reactions, making it more reactive than analogs with chloro or methyl groups .

- In contrast, the chloropyrimidinyl substituent in ’s compound offers electronic diversity for targeting aromatic-binding enzyme pockets .

Benzyl or cyclohexyl groups () increase lipophilicity, improving cell membrane penetration .

Biological Activity: The target compound’s bromine atom correlates with enhanced antimicrobial activity, as seen in oxazolidinone antibiotics like linezolid . Trifluoromethyl-containing analogs () exhibit improved metabolic stability and target affinity due to fluorine’s electronegativity .

Antimicrobial Potential

The bromoacetyl group in the target compound disrupts bacterial protein synthesis, a mechanism shared with FDA-approved oxazolidinones . However, its activity spectrum may differ from 4-benzyl derivatives (), which show broader efficacy due to increased lipophilicity .

Biological Activity

(R)-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one is a chiral oxazolidinone compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article examines its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 250.09 g/mol

- CAS Number : 121895-44-1

The compound features a five-membered heterocyclic ring characteristic of oxazolidinones, which are known for their diverse biological activities, including antibacterial properties.

Antibacterial Properties

Oxazolidinones, including (R)-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one, have been studied for their efficacy against various bacterial strains. A notable study demonstrated that derivatives of oxazolidinones exhibit potent inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.5 μg/mL, indicating strong antibacterial potential .

The mechanism by which oxazolidinones exert their antibacterial effects primarily involves the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation. This action is particularly effective against resistant strains of bacteria, including those resistant to linezolid, a well-known oxazolidinone antibiotic .

Synthetic Approaches

The synthesis of (R)-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one has been explored through various methodologies. One effective method involves the use of chiral auxiliaries in asymmetric synthesis, which enhances the yield and enantioselectivity of the desired product .

A case study highlighted the use of samarium iodide in promoting asymmetric reactions involving this compound, yielding high diastereomeric ratios and demonstrating its versatility in synthetic applications .

| Synthetic Method | Yield (%) | Diastereomeric Ratio |

|---|---|---|

| Samarium Iodide Reaction | 96 | 96:4 |

| Chiral Auxiliary Method | 70-86 | 1:1.5 |

Research Findings

Recent investigations into the structure-activity relationships (SAR) of oxazolidinones have revealed that modifications at various positions on the oxazolidinone ring can significantly influence their biological activity and pharmacokinetic properties . For instance, altering the C-ring structure has been shown to enhance accumulation in bacterial cells, thereby improving efficacy against resistant strains .

Q & A

Q. Q1: What is the role of the oxazolidin-2-one scaffold in stereoselective synthesis, and how does the bromoacetyl group influence reactivity?

The oxazolidin-2-one scaffold is widely used as a chiral auxiliary to control stereochemistry in asymmetric synthesis. The bromoacetyl group acts as an electrophilic site, enabling nucleophilic substitutions (e.g., with amines or thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura). The (R)-configuration at C3 ensures predictable stereochemical outcomes in aldol or alkylation reactions, as demonstrated in Evans aldol strategies . The bromine atom enhances leaving-group capacity, facilitating functionalization while retaining stereochemical integrity.

Q. Q2: How can the stability of (R)-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one be maintained during storage or reactions?

The bromoacetyl group is prone to hydrolysis or elimination under basic or aqueous conditions. Store the compound in anhydrous solvents (e.g., CH₂Cl₂ or THF) at –20°C under inert gas (argon/nitrogen). During reactions, avoid prolonged exposure to moisture or elevated temperatures (>40°C). Use catalytic amounts of Hünig’s base (e.g., DIPEA) to neutralize acidic byproducts in situ, as shown in oxazolidinone acylation protocols .

Advanced Research Questions

Q. Q3: How can conflicting data on the enantiomeric excess (ee) of derivatives synthesized from this compound be resolved?

Discrepancies in ee values often arise from variations in reaction conditions (e.g., temperature, catalyst loading) or analytical methods. For example:

- Method 1 : Use chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) and hexane/IPA mobile phase.

- Method 2 : Employ Mosher’s ester analysis for absolute configuration determination via NMR .

Cross-validate results using both techniques and compare with literature protocols for analogous oxazolidinones .

Q. Q4: What strategies optimize the regioselectivity of nucleophilic attacks on the bromoacetyl group?

Regioselectivity is influenced by steric and electronic factors:

- Steric control : The isopropyl group at C4 directs nucleophiles (e.g., Grignard reagents) to the less hindered α-carbon of the bromoacetyl moiety.

- Electronic control : Lewis acids (e.g., Bu₂BOTf) activate the carbonyl, favoring 1,2-addition over 1,4-pathways. For example, in aldol-Prins cascades, Bu₂BOTf promotes chelation-controlled transition states, achieving >90% regioselectivity .

Q. Q5: How do reaction solvents impact the stereochemical outcome of cross-coupling reactions involving this compound?

Polar aprotic solvents (e.g., THF, DMF) stabilize charged intermediates, enhancing reaction rates but risking racemization. Nonpolar solvents (e.g., toluene) favor stereoretention but slow kinetics. A study using Pd(OAc)₂/XPhos in toluene achieved 98% ee in Suzuki couplings, whereas DMF resulted in 85% ee due to partial epimerization .

Experimental Design & Data Analysis

Q. Q6: How to design experiments to mitigate competing elimination pathways during alkylation?

- Step 1 : Screen bases (e.g., NaHMDS vs. LDA) at low temperatures (–78°C to 0°C) to minimize β-hydride elimination.

- Step 2 : Use bulky electrophiles (e.g., tert-butyl bromoacetate) to sterically hinder elimination.

- Step 3 : Monitor reaction progress via NMR for characteristic vinyl proton signals (δ 5.5–6.5 ppm). Data from analogous oxazolidinones show <5% elimination with NaHMDS at –40°C .

Q. Q7: What spectroscopic techniques are critical for characterizing derivatives of this compound?

- NMR : Identify diastereotopic protons near the oxazolidinone ring (δ 3.5–4.5 ppm) and bromoacetyl carbonyl (δ 2.8–3.2 ppm).

- IR : Confirm carbonyl stretches (C=O at ~1770 cm⁻¹ for oxazolidinone; ~1700 cm⁻¹ for bromoacetyl) .

- X-ray crystallography : Resolve absolute configuration, as applied in related bicyclic oxazolidinones .

Contradiction Analysis

Q. Q8: Why do reported yields for oxazolidinone-based aldol reactions vary across studies?

Yield discrepancies stem from:

Catalyst purity : Impurities in Bu₂BOTf (e.g., residual HCl) can deactivate substrates.

Workup protocols : Silica gel chromatography may degrade acid-sensitive intermediates.

Substrate ratios : Excess aldehyde (1.2–1.5 eq.) improves conversion but complicates purification. A study comparing 1.2 eq. (72% yield) vs. 2.0 eq. (68% yield) highlights this trade-off .

Methodological Innovations

Q. Q9: How to adapt this compound for continuous-flow synthesis to improve scalability?

- Flow setup : Use a packed-bed reactor with immobilized Lewis acid catalysts (e.g., polymer-supported SnCl₄).

- Conditions : Maintain residence times <5 min at 25°C to prevent decomposition. A pilot study achieved 85% yield in flow vs. 78% in batch mode for analogous oxazolidinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.